molecular formula C11H16N2O3 B12568765 8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one CAS No. 302933-96-6

8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one

Cat. No.: B12568765
CAS No.: 302933-96-6
M. Wt: 224.26 g/mol
InChI Key: VGIDJMTWFJNBIH-UHFFFAOYSA-N
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Description

8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one is a complex organic compound with a unique structure that includes a pyrido[3,4-D][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and methoxylation reactions to introduce the methoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole]
  • 6-Methoxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman

Uniqueness

8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one is unique due to its specific ring structure and the presence of methoxy and methyl groups, which confer distinct chemical and biological properties compared to similar compounds .

Biological Activity

8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one is a complex organic compound characterized by its unique pyrido[3,4-D][1,3]oxazine ring structure. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The molecular formula is C11H16N2O3C_{11}H_{16}N_{2}O_{3} with a molecular weight of approximately 224.26 g/mol.

PropertyValue
CAS Number302933-96-6
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
IUPAC Name8-methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-d][1,3]oxazin-2-one
Canonical SMILESCC1=CC2=C(C(N1)OC)NC(=O)OC2(C)C

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, studies on benzoxazinones have shown their effectiveness against various pathogens due to their ability to inhibit certain enzymes crucial for microbial survival .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study highlighted that derivatives of oxazines can interact with specific molecular targets involved in cancer progression. This interaction may lead to the inhibition of tumor growth and metastasis through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to enzymes like proteases which are critical in various disease processes.
  • Receptor Interaction : Modulating receptor activity that influences cellular signaling pathways related to growth and apoptosis.

These interactions alter the normal function of cellular processes, potentially leading to therapeutic effects against diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxazine derivatives against common bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) values were determined for various strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers:

Treatment Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
107520
503060

Properties

CAS No.

302933-96-6

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

8-methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-d][1,3]oxazin-2-one

InChI

InChI=1S/C11H16N2O3/c1-6-5-7-8(9(12-6)15-4)13-10(14)16-11(7,2)3/h5,9,12H,1-4H3,(H,13,14)

InChI Key

VGIDJMTWFJNBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(N1)OC)NC(=O)OC2(C)C

Origin of Product

United States

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